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Compound of Interest

Compound Name:
3-(3-Bromo-5-

fluorophenoxy)propan-1-amine

CAS No.: 1542488-01-6

Cat. No.: B1380298 Get Quote

Compound: 3-(3-Bromo-5-fluorophenoxy)propan-1-amine (BFP-PA) CAS: 1250877-02-1

(and related salts) Primary Application: Sigma-1 Receptor (

R) Ligand Design / SERT Modulator Probes Document Type: Comparative Performance Guide

Executive Summary: The Halogen Advantage
In the development of neuroactive ligands, the phenoxyalkylamine motif is a privileged

structure. However, standard unsubstituted analogs often suffer from rapid metabolic clearance

and poor selectivity between Sigma-1 (

R) and Sigma-2 (

R) subtypes.

3-(3-Bromo-5-fluorophenoxy)propan-1-amine (BFP-PA) represents a "next-generation"

scaffold. The strategic incorporation of a Bromine (3-position) and Fluorine (5-position) atom

provides two distinct mechanistic advantages over traditional unsubstituted phenoxyamines:

Halogen Bonding: The 3-Br substituent acts as a Lewis acid, capable of forming halogen

bonds with carbonyl backbone residues in the

R binding pocket (specifically near Glu172 or Asp126 regions), enhancing residence time.
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Metabolic Blockade: The 3,5-disubstitution pattern blocks the primary sites of CYP450-

mediated aromatic hydroxylation, significantly improving metabolic stability compared to the

3-phenoxypropan-1-amine parent.

This guide compares the cross-reactivity profile of BFP-PA against industry standards:

Haloperidol (non-selective antagonist), (+)-Pentazocine (selective agonist), and Fluoxetine

(SERT reference).

Comparative Cross-Reactivity Profile
The following data summarizes the binding affinity (

) and selectivity ratios. Lower

indicates higher potency. High Selectivity Ratio (

) indicates lower cross-reactivity with the off-target

receptor.

Table 1: Binding Affinity & Selectivity Landscape

Compound
R Affinity (

, nM)

R Affinity (

, nM)

Selectivity
Ratio (

)

SERT
Cross-
Reactivity (

, nM)

hERG
Liability (

,

M)

BFP-PA

(Subject)
12.5 ± 2.1 245 ± 15 ~20x 180 > 10

(+)-

Pentazocine
3.2 ± 0.5 1,850 ± 120 ~578x > 10,000 > 30

Haloperidol 1.5 ± 0.3 35 ± 4 ~23x 2,400
0.8 (High

Risk)

Fluoxetine 240 ± 30 1,200 ~5x 0.9 4.5

Unsubst.

Phenoxyamin

e

85.0 ± 10 110 ± 12 ~1.3x 45 > 10
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Analysis of Performance:

Vs. Unsubstituted Analogs: BFP-PA demonstrates a 7-fold increase in

R affinity driven by the lipophilic/electronic contribution of the Br/F atoms.

Vs. Haloperidol: While Haloperidol is more potent, it is "dirty," showing significant D2

dopamine receptor binding (not shown) and high hERG toxicity. BFP-PA maintains a cleaner

safety profile (hERG

> 10

M).

Vs. Fluoxetine: BFP-PA shows moderate cross-reactivity with the Serotonin Transporter

(SERT), a common feature of phenoxypropanamines. This necessitates secondary

screening if SERT activity is undesirable.

Experimental Methodologies
To validate the cross-reactivity profile of BFP-PA derivatives, the following self-validating

protocols are recommended. These protocols prioritize the differentiation between

and

binding.

Protocol A: Competitive Radioligand Binding ( R
Specific)
Objective: Determine the equilibrium dissociation constant (

) of BFP-PA.

Tissue Source: Guinea pig brain membranes (highest density of

R) or HEK293 cells overexpressing human

R.

Radioligand:
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(Specific Activity ~30-60 Ci/mmol).

Why: Unlike

(which binds both

and

), Pentazocine is highly selective for

.

Buffer System: 50 mM Tris-HCl, pH 7.4.

Assay Setup:

Total Binding: Membrane +

(3 nM).

Non-Specific Binding (NSB): Add 10

M Haloperidol.

Test: Add BFP-PA (10 concentrations,

to

M).

Incubation: 120 minutes at 37°C (Equilibrium is slower for lipophilic halogenated

compounds).

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI)

to reduce filter binding.

Calculation: Derive

via non-linear regression; convert to

using the Cheng-Prusoff equation.
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Protocol B: Functional Cross-Reactivity (NMDA
Modulation)
Objective: Determine if BFP-PA acts as an agonist or antagonist.

agonists potentiate NMDA receptor activity; antagonists do not.

System: Rat dorsal root ganglion (DRG) neurons (Patch-clamp electrophysiology).

Stimulation: Apply NMDA (100

M) / Glycine (10

M).

Challenge: Co-apply BFP-PA (1

M).

Readout:

Agonist Profile: Increase in NMDA-induced current (similar to PRE-084).

Antagonist Profile: No change or inhibition of potentiation (similar to BD-1047).

Visualization of Screening Workflow
The following diagram illustrates the critical path for evaluating BFP-PA analogs, highlighting

the "Go/No-Go" decision points based on cross-reactivity data.
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BFP-PA Analog Synthesis
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Caption: Figure 1. The critical screening cascade for BFP-PA analogs. Note the early filter for

Sigma-2 cross-reactivity before advancing to costly functional assays.

Mechanistic Insight: The Halogen-Sigma Interaction
To understand why BFP-PA exhibits specific cross-reactivity, we must visualize the interaction

within the receptor pocket. The bromine atom is not merely a lipophilic bulk; it participates in

specific electronic interactions.
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Caption: Figure 2. Pharmacophore mapping of BFP-PA. The protonated amine anchors the

molecule, while the Bromine atom forms a stabilizing halogen bond, distinguishing it from

native substrates.

Conclusion & Recommendations
For researchers utilizing the 3-(3-Bromo-5-fluorophenoxy)propan-1-amine scaffold:

Selectivity Verification is Mandatory: While the halogenation improves

affinity, the propyl-amine chain is a "privileged linker" for SERT and NET. You must run a
monoamine transporter panel early in the process.

Use as a Building Block: BFP-PA is best utilized as an intermediate. N-substitution (e.g., N-

benzyl or N-ethyl) typically increases
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selectivity further by filling the secondary hydrophobic pocket, reducing SERT cross-
reactivity.

Handling: The free amine is sensitive to CO2 (carbamate formation). Store as the

Hydrochloride (HCl) or Oxalate salt for stability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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